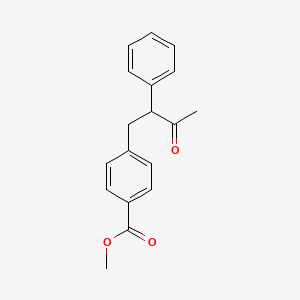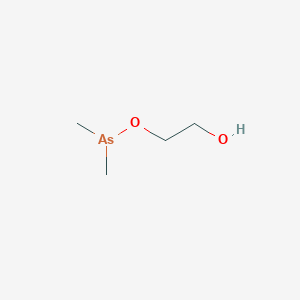
2-Hydroxyethyl dimethylarsinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl dimethylarsinite is an organoarsenic compound with the molecular formula C4H11AsO2 It is a derivative of arsenous acid and contains both hydroxyl and ethyl groups attached to the arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl dimethylarsinite typically involves the reaction of dimethylarsinic acid with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl dimethylarsinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other arsenic-containing byproducts.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as dimethylarsinic acid, ethylarsinic acid, and other organoarsenic derivatives.
Applications De Recherche Scientifique
2-Hydroxyethyl dimethylarsinite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl dimethylarsinite involves its interaction with cellular components and enzymes. The hydroxyl and ethyl groups attached to the arsenic atom play a crucial role in its reactivity. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylarsinic acid: A related compound with similar chemical properties but lacking the hydroxyl and ethyl groups.
Ethylarsinic acid: Another organoarsenic compound with an ethyl group attached to the arsenic atom.
Methylarsonic acid: Contains a methyl group instead of ethyl, leading to different reactivity and applications.
Uniqueness
2-Hydroxyethyl dimethylarsinite is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53380-61-3 |
|---|---|
Formule moléculaire |
C4H11AsO2 |
Poids moléculaire |
166.05 g/mol |
Nom IUPAC |
2-dimethylarsanyloxyethanol |
InChI |
InChI=1S/C4H11AsO2/c1-5(2)7-4-3-6/h6H,3-4H2,1-2H3 |
Clé InChI |
WHZTYPQARUIBMS-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


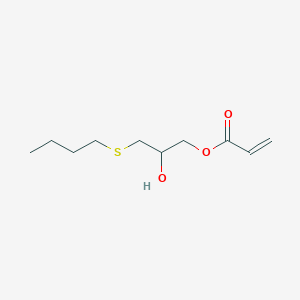
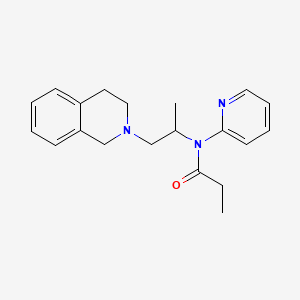

![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
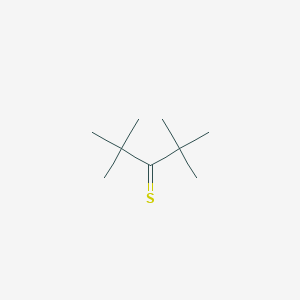
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
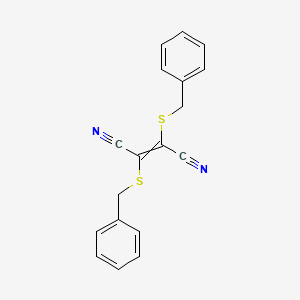
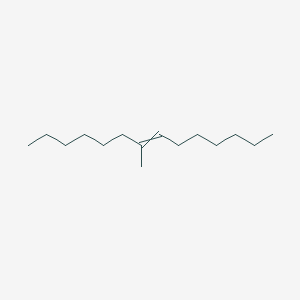
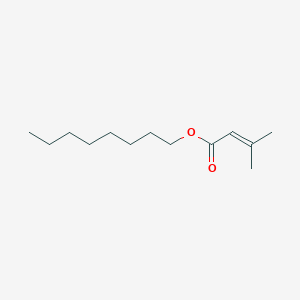

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)

